2-(Methylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid
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Overview
Description
2-(Methylsulfanyl)-7-oxaspiro[35]nonane-2-carboxylic acid is a spirocyclic compound characterized by a unique structure that includes a sulfur atom and an oxaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the reaction of a suitable precursor with a sulfur-containing reagent under controlled conditions. For example, the condensation of a bromoalkane with a thiol can lead to the formation of the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The spirocyclic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the spirocyclic ring under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted spirocyclic derivatives
Scientific Research Applications
2-(Methylsulfanyl)-7-oxaspiro[3
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid involves its interaction with specific molecular targets. For instance, as a FAAH inhibitor, it binds to the active site of the enzyme, preventing the breakdown of fatty acid amides. This inhibition can lead to increased levels of endocannabinoids, which have various physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-oxa-7-azaspiro[3.5]nonane: Similar spirocyclic structure but with an oxygen atom in place of sulfur.
2-oxa-6-azaspiro[3.3]heptane: Smaller ring system with similar properties.
Uniqueness
2-(Methylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity and potential biological activity. Its spirocyclic structure also contributes to its stability and versatility in various applications .
Properties
Molecular Formula |
C10H16O3S |
---|---|
Molecular Weight |
216.30 g/mol |
IUPAC Name |
2-methylsulfanyl-7-oxaspiro[3.5]nonane-2-carboxylic acid |
InChI |
InChI=1S/C10H16O3S/c1-14-10(8(11)12)6-9(7-10)2-4-13-5-3-9/h2-7H2,1H3,(H,11,12) |
InChI Key |
YNGMJACXEIEHHO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1(CC2(C1)CCOCC2)C(=O)O |
Origin of Product |
United States |
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